

Chemical reactivity of the carbonyl group in 1,1-Diphenylacetone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,1-Diphenylacetone

Cat. No.: B1664572

[Get Quote](#)

An In-depth Technical Guide to the Chemical Reactivity of the Carbonyl Group in **1,1-Diphenylacetone**

Abstract

1,1-Diphenylacetone, a diaryl-substituted aliphatic ketone, presents a unique case study in carbonyl reactivity, where electronic effects are juxtaposed with profound steric hindrance.^{[1][2]} This technical guide provides an in-depth analysis of the chemical behavior of its carbonyl group, designed for researchers, scientists, and professionals in drug development. We will move beyond textbook examples to explore the nuanced reactivity shaped by the molecule's distinct architecture, offering field-proven insights into reaction mechanisms, experimental design, and synthetic utility. This document synthesizes mechanistic theory with practical protocols, grounded in authoritative references to ensure scientific integrity.

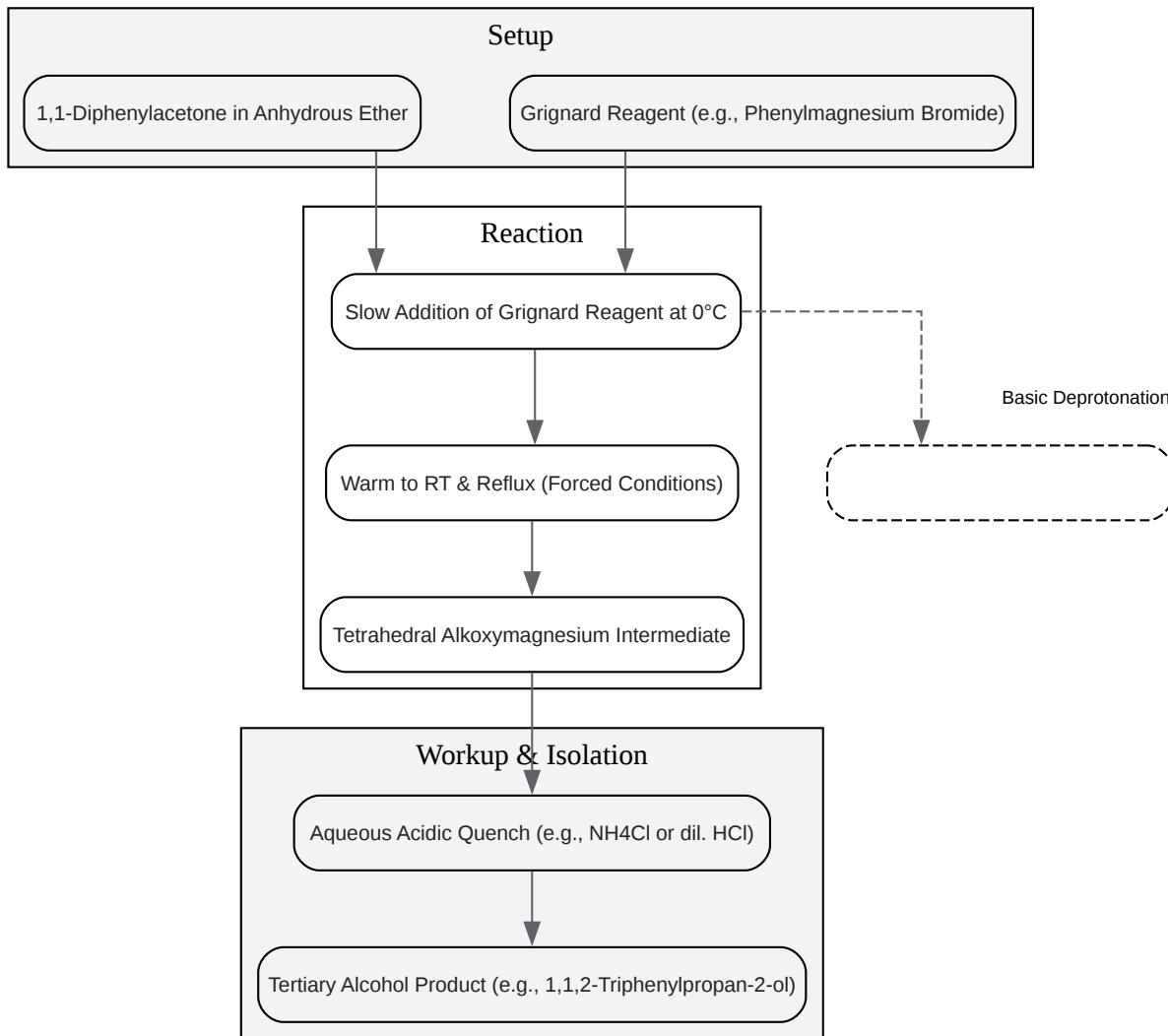
The Structural Landscape of 1,1-Diphenylacetone: Steric and Electronic Influences

The reactivity of any carbonyl group is fundamentally governed by the electrophilicity of the carbonyl carbon and the accessibility of this carbon to nucleophiles.^{[3][4][5]} In **1,1-diphenylacetone**, the benzhydryl group (a carbon atom attached to two phenyl rings and a hydrogen) dramatically influences these factors.

- **Steric Hindrance:** The two bulky phenyl groups attached to the α -carbon create significant steric congestion around the carbonyl center. This "steric shield" impedes the approach of nucleophiles, drastically slowing down reaction rates compared to less substituted ketones like acetone or even phenylacetone.^[6] Consequently, reactions that proceed smoothly with other ketones may require more forcing conditions or fail entirely with **1,1-diphenylacetone**.^{[6][7]}
- **Electronic Effects:** The two phenyl groups are electron-withdrawing by induction but can be electron-donating through resonance. However, their position at the α -carbon, rather than being directly conjugated with the carbonyl group, means their electronic influence is primarily inductive. This weak electron-withdrawing effect has a minor impact on the carbonyl carbon's electrophilicity compared to the overwhelming steric effects.^{[8][9][10]}

The interplay of these factors dictates the unique chemical personality of **1,1-diphenylacetone**, making it a challenging yet intriguing substrate in organic synthesis.

Nucleophilic Addition Reactions: A Tale of Steric Frustration


Nucleophilic addition is the hallmark reaction of ketones.^{[3][4]} However, for **1,1-diphenylacetone**, the steric hindrance presented by the benzhydryl moiety is the rate-determining and often success-determining factor.

Grignard and Organolithium Reactions

The addition of organometallic reagents like Grignard (RMgX) or organolithium (RLi) reagents is a fundamental C-C bond-forming reaction.^{[11][12]} With **1,1-diphenylacetone**, the bulky environment around the carbonyl carbon makes this addition challenging.

- **Causality in Reagent Choice:** Less bulky organometallic reagents (e.g., MeLi , MeMgBr) are more likely to succeed than their bulkier counterparts (e.g., t-BuLi , i-PrMgCl). The reaction often requires elevated temperatures and extended reaction times. A significant competing pathway is enolization, where the organometallic reagent acts as a base, abstracting an α -proton from the methyl group, rather than as a nucleophile.

The logical workflow for such a reaction must prioritize conditions that favor the nucleophilic addition pathway over deprotonation.

[Click to download full resolution via product page](#)

Caption: Workflow for a Grignard reaction with **1,1-diphenylacetone**.

Reduction Reactions

Reduction of the carbonyl to a secondary alcohol using hydride reagents like sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) is also subject to steric hindrance. LiAlH_4 , being a more potent reducing agent, is generally more effective than NaBH_4 for hindered ketones.

Enolate Chemistry: Leveraging the α -Protons

While steric hindrance obstructs reactions at the carbonyl carbon, the presence of acidic α -protons on the methyl group provides an alternative reactive pathway through enolate formation.^{[13][14]}

Enolate and Dianion Formation

Treatment of **1,1-diphenylacetone** with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) cleanly generates the corresponding enolate by deprotonating the methyl group.^[15] This enolate is a potent carbon nucleophile.

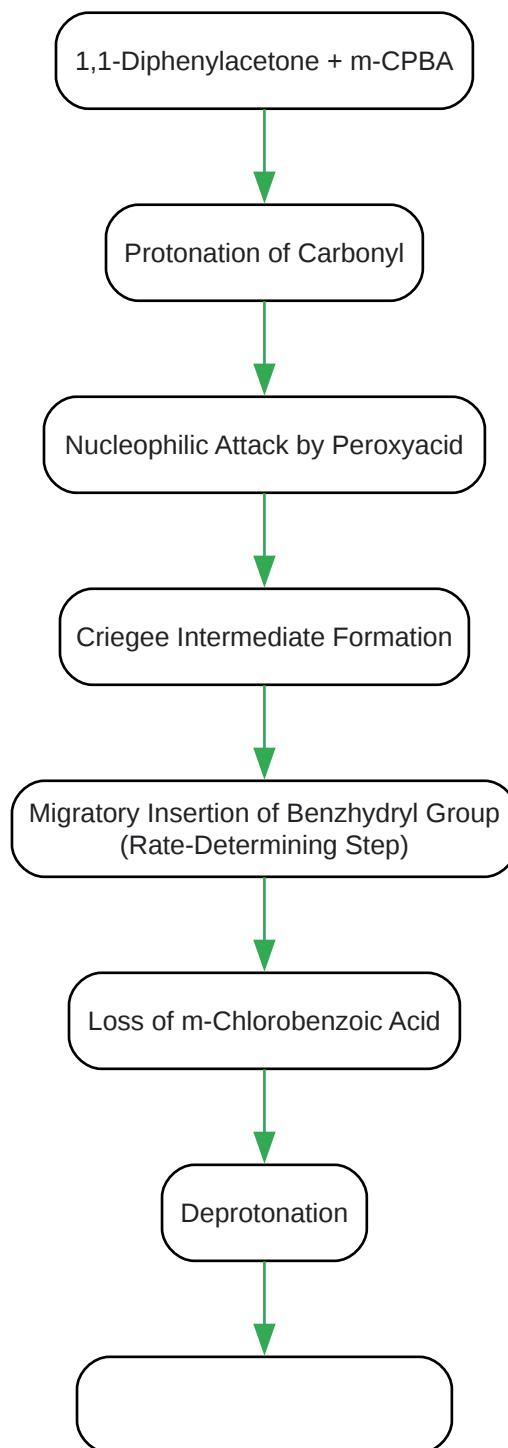
Interestingly, stronger basic systems can deprotonate both the methyl group and the benzylic position, forming a unique C,O-dianion. This highly reactive species acts as a C,O-dinucleophile, reacting, for example, with organohalosilanes at both the carbon and oxygen centers to form complex heterocyclic structures.^[16]

Caption: Reversible formation of the enolate of **1,1-diphenylacetone**.

Reactions of the Enolate

Once formed, the enolate can react with various electrophiles, such as alkyl halides (alkylation) or other carbonyl compounds (aldol reaction), at the α -carbon, extending the carbon chain. This two-step process—enolate formation followed by reaction with an electrophile—is a common strategy to bypass the steric hindrance at the carbonyl carbon.

Oxidation and Rearrangement Reactions


Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation converts ketones to esters using peroxyacids (e.g., m-CPBA).[17] [18] The reaction's regioselectivity is determined by the migratory aptitude of the groups attached to the carbonyl. The established order of migratory aptitude is generally: tertiary alkyl > cyclohexyl > secondary alkyl, aryl > primary alkyl > methyl.[18]

For **1,1-diphenylacetone**, the choice is between the migration of the benzhydryl group (a secondary, resonance-stabilized group) and the methyl group.

Benzhydryl (secondary, aryl-substituted) vs. Methyl

Based on migratory aptitude rules, the benzhydryl group is expected to migrate preferentially over the methyl group. This would yield benzhydryl acetate.

[Click to download full resolution via product page](#)

Caption: Mechanism of the Baeyer-Villiger oxidation of **1,1-diphenylacetone**.

Wittig Reaction

The Wittig reaction uses a phosphonium ylide (Wittig reagent) to convert a ketone into an alkene.[19][20][21] This reaction is notoriously sensitive to steric hindrance.[22][23] The formation of the key four-membered oxaphosphetane intermediate is severely impeded by the bulky phenyl groups of **1,1-diphenylacetone**.[20] Consequently, standard Wittig reactions with this substrate are often low-yielding or fail completely, especially with substituted ylides. The use of less hindered Wittig reagents, such as methylenetriphenylphosphorane ($\text{Ph}_3\text{P}=\text{CH}_2$), under forcing conditions might yield the corresponding alkene, 1,1-diphenyl-2-propene.[21][22]

Summary of Spectroscopic Data

Accurate characterization is essential for confirming the structure and purity of **1,1-diphenylacetone**.

Spectroscopic Data	Characteristic Signals for 1,1-Diphenylacetone
^1H NMR	Phenyl Protons: Multiplet around 7.2-7.4 ppm (10H).Benzylic Proton: Singlet around 5.3 ppm (1H).Methyl Protons: Singlet around 2.2 ppm (3H).
^{13}C NMR	Carbonyl Carbon ($\text{C}=\text{O}$): ~206 ppm.Aromatic Carbons: ~127-139 ppm.Benzylic Carbon (CH): ~65 ppm.Methyl Carbon (CH_3): ~30 ppm.
IR Spectroscopy	Carbonyl ($\text{C}=\text{O}$) Stretch: Strong, sharp peak around $1715\text{-}1720\text{ cm}^{-1}$.Aromatic $\text{C}=\text{C}$ Stretches: Peaks in the $1450\text{-}1600\text{ cm}^{-1}$ region.Aromatic C-H Bends: Strong absorptions in the fingerprint region (~ $700\text{-}750\text{ cm}^{-1}$) indicative of monosubstituted benzene rings.[24][25]
Mass Spectrometry	Molecular Ion (M^+): m/z 210.[24][26]Base Peak: Often m/z 167, corresponding to the stable benzhydryl cation [$(\text{Ph})_2\text{CH}^+$] formed after loss of the acetyl group.

Experimental Protocols

The following protocols are representative examples and must be performed with appropriate safety precautions in a certified laboratory setting.

Protocol 6.1: Friedel-Crafts Synthesis of 1,1-Diphenylacetone

This protocol is adapted from the established procedure in *Organic Syntheses*.^{[2][27]}

- Step 1: α -Bromination of Phenylacetone
 - In a three-necked flask equipped with a stirrer and dropping funnel in a fume hood, dissolve phenylacetone (0.276 mol) in 200 mL of dry, thiophene-free benzene.^[27]
 - Start stirring and add reagent bromine (0.28 mol) dropwise over 1 hour.^[27]
 - After addition is complete, pass a stream of dry nitrogen through the solution for 3-6 hours to remove the HBr byproduct. The resulting benzene solution of α -bromo- α -phenylacetone is used directly in the next step.^[27]
- Step 2: Friedel-Crafts Alkylation
 - In a separate reaction flask, place anhydrous aluminum chloride (0.56 mol) and 150 mL of dry benzene.^[27]
 - Heat the mixture to a gentle boil on a steam bath while stirring.
 - Slowly add the α -bromo- α -phenylacetone solution from Step 1 to the boiling AlCl_3 /benzene slurry over approximately 1.5 hours.^[27]
 - Continue refluxing for 1 hour after the addition is complete.
- Step 3: Workup and Purification
 - Cool the reaction mixture and pour it slowly onto a mixture of 500 g of crushed ice and 100 mL of concentrated hydrochloric acid.^[27]

- Separate the benzene layer and extract the aqueous layer with ether.
- Combine the organic layers, wash with water and then with a saturated sodium bicarbonate solution.[27]
- Dry the solution over anhydrous sodium sulfate, filter, and evaporate the solvents.
- Distill the crude product under reduced pressure (boiling point ~142–148°C / 2–3 mm) to obtain pure **1,1-diphenylacetone**, which appears as a white solid upon cooling (melting point ~46°C).[2][27]

Protocol 6.2: Grignard Reaction with Phenylmagnesium Bromide

This protocol is a conceptualized procedure for reacting **1,1-diphenylacetone** with a Grignard reagent, based on general principles.[12][28][29][30]

- Reagents & Setup:

- 1,1-Diphenylacetone** (10 mmol)
- Phenylmagnesium bromide (1.2 M solution in THF, 12 mmol)
- Anhydrous diethyl ether or THF
- Saturated aqueous NH₄Cl solution
- All glassware must be flame- or oven-dried. The reaction must be conducted under an inert atmosphere (N₂ or Ar).

- Procedure:

- Dissolve **1,1-diphenylacetone** in 30 mL of anhydrous THF in a round-bottom flask under an inert atmosphere.
- Cool the solution to 0°C in an ice bath.

- Slowly add the phenylmagnesium bromide solution dropwise via syringe over 20 minutes with vigorous stirring.
- After addition, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours to drive the reaction to completion.
- Monitor the reaction by TLC.
- Cool the reaction back to 0°C and quench by slowly adding 20 mL of saturated aqueous NH₄Cl solution.
- Extract the product with diethyl ether (3 x 25 mL).
- Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purify the resulting crude tertiary alcohol (1,1,2-triphenylpropan-2-ol) by column chromatography or recrystallization.

Conclusion

The chemical reactivity of the carbonyl group in **1,1-diphenylacetone** is a classic example of steric control in organic chemistry. While direct nucleophilic attack on the carbonyl carbon is significantly hindered, the molecule offers alternative reactive sites, primarily through the formation of an enolate at the α -methyl position. Understanding this dichotomy is crucial for designing effective synthetic strategies involving this and other sterically congested ketones. For the medicinal chemist or process scientist, this means that standard carbonyl transformations may not be directly applicable, necessitating either the use of less hindered reagents, more forcing conditions, or pathway-based approaches that leverage enolate chemistry to achieve the desired molecular transformations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. 1,1-Diphenylacetone - Wikipedia [en.wikipedia.org]
- 3. studymind.co.uk [studymind.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scribd.com [scribd.com]
- 6. fastercapital.com [fastercapital.com]
- 7. Micellar inhibition of SN1 reactions of sterically hindered compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Evidence of substituent-induced electronic interplay. Effect of the remote aromatic ring substituent of phenyl benzoates on the sensitivity of the carbonyl unit to electronic effects of phenyl or benzoyl ring substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electron-withdrawing substituents decrease the electrophilicity of the carbonyl carbon. An investigation with the aid of (13)C NMR chemical shifts, nu(C[double bond]O) frequency values, charge densities, and isodesmic reactions to interpret substituent effects on reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. bohr.winthrop.edu [bohr.winthrop.edu]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Phenylacetone can form two different enols.(c) Propose mechanisms... | Study Prep in Pearson+ [pearson.com]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 18. Baeyer–Villiger Oxidation [organic-chemistry.org]
- 19. Wittig Reaction [organic-chemistry.org]
- 20. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 21. Wittig reaction - Wikipedia [en.wikipedia.org]
- 22. chem.libretexts.org [chem.libretexts.org]

- 23. dalalinstitute.com [dalalinstitute.com]
- 24. 1,1-Diphenylacetone | C15H14O | CID 69907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. 1,1-Diphenylacetone synthesis - chemicalbook [chemicalbook.com]
- 27. Organic Syntheses Procedure [orgsyn.org]
- 28. masterorganicchemistry.com [masterorganicchemistry.com]
- 29. d.web.umkc.edu [d.web.umkc.edu]
- 30. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [Chemical reactivity of the carbonyl group in 1,1-Diphenylacetone]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664572#chemical-reactivity-of-the-carbonyl-group-in-1-1-diphenylacetone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com